molecular formula C21H19FN2O6 B2776625 Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359509-53-7

Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate

Cat. No. B2776625
CAS RN: 1359509-53-7
M. Wt: 414.389
InChI Key: RMOWCHKATMAXKM-UHFFFAOYSA-N
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Description

The compound “Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate” is a complex organic molecule. It contains functional groups such as methyl, fluoroanilino, oxoethoxy, and carboxylate. It also has a quinoline backbone, which is a heterocyclic aromatic organic compound .

Scientific Research Applications

Antibacterial Applications

Studies have explored the antibacterial potential of quinoline derivatives, including compounds structurally related to Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate. Quinolone compounds have been synthesized and shown to exhibit potent antibacterial activity against a broad range of bacteria, including both Gram-positive and Gram-negative organisms. Notably, certain derivatives have demonstrated high efficacy against resistant strains such as Pseudomonas aeruginosa, highlighting their potential in combating bacterial infections resistant to conventional antibiotics (Miyamoto et al., 1990).

Cytotoxicity and Anticancer Applications

The cytotoxic properties of quinoline derivatives have been investigated, revealing that specific modifications to the quinoline structure can significantly enhance their ability to inhibit cancer cell growth. Research on certain 4-anilino-2-phenylquinoline derivatives has shown promising cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, breast cancer, and CNS cancer, indicating potential applications in cancer therapy (Zhao et al., 2005).

Antihypoxic Activity

The exploration of quinoline derivatives for their antihypoxic effects has uncovered compounds with significant protective effects against hypoxia. This research suggests the potential of these compounds as therapeutic agents for conditions associated with reduced oxygen supply. Some of the synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown notable antihypoxic activities, marking them as candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Photophysical Properties

The study of the photophysical properties of norfloxacin and its derivatives, including quinoline derivatives with similar structures, has provided insights into the role of their molecular structure in photodeactivation processes. These findings have implications for the design of fluorescent probes and other applications requiring controlled photophysical behavior (Cuquerella et al., 2006).

properties

IUPAC Name

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWCHKATMAXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

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